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Compound of Interest

Compound Name:

(4-BROMO-3-

METHYLPHENYLCARBONYL)PY

RROLIDINE

Cat. No.: B137811 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is a synthetic chemical

compound registered under CAS number 149105-15-7. Structurally, it is an amide derived from

4-bromo-3-methylbenzoic acid and pyrrolidine. This molecule is of significant interest to the

drug discovery and development community, particularly as a key building block in the

synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules that induce the degradation of specific target proteins by hijacking the cell's natural

ubiquitin-proteasome system.

The 4-bromo-3-methylphenyl moiety of this compound is a crucial component for developing

selective PROTACs, potentially through a "bump-and-hole" strategy. This approach allows for

the engineering of high-affinity interactions between the PROTAC and a modified target protein,

thereby enhancing selectivity and potency. This guide provides a comprehensive overview of

the chemical properties, a detailed synthetic protocol, and its core application in the field of

targeted protein degradation.
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The following table summarizes the key physicochemical and computational properties of (4-
BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE.

Property Value Reference

CAS Number 149105-15-7 [1][2]

Molecular Formula C₁₂H₁₄BrNO [1]

Molecular Weight 268.15 g/mol [1]

Purity Typically ≥97% [1]

Synonyms
(4-Bromo-3-methylphenyl)

(pyrrolidin-1-yl)methanone
[1]

Topological Polar Surface Area

(TPSA)
20.31 Å² [1]

logP (calculated) 2.99 [1]

Hydrogen Bond Acceptors 1 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 1 [1]

Storage Conditions Sealed in dry, 2-8°C [1]

Experimental Protocols
Synthesis of (4-BROMO-3-
METHYLPHENYLCARBONYL)PYRROLIDINE
The synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is typically

achieved through an amide coupling reaction between 4-bromo-3-methylbenzoic acid and

pyrrolidine. A common and efficient method involves the use of a coupling agent to activate the

carboxylic acid.

Reaction Scheme:
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Reactants

Reagents

4-bromo-3-methylbenzoic acid

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Amide Coupling

Pyrrolidine Amide Coupling

Coupling Agent (e.g., HATU)

Base (e.g., DIPEA)

Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Synthetic scheme for the target compound.

Materials:

4-bromo-3-methylbenzoic acid

Pyrrolidine

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1

eq) and DIPEA (2.5 eq).

Stir the mixture at room temperature for 15 minutes to allow for the activation of the

carboxylic acid.

Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous NaHCO₃ solution (3x) and brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-
BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE.

Application in Targeted Protein Degradation
The primary application of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE is as

a synthetic intermediate in the construction of PROTACs. A PROTAC is a bifunctional molecule
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that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase,

and a linker connecting the two.

Protein of Interest
(POI) PROTAC

Proteasome

Degradation

E3 Ubiquitin Ligase

Ubiquitination

Ubiquitin

Click to download full resolution via product page

Caption: Mechanism of Action for a PROTAC.

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE can be further functionalized, for

example, through Suzuki or other cross-coupling reactions at the bromine position, to attach a
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linker and subsequently a POI-binding ligand. The pyrrolidine amide portion can serve as a

stable structural element within the final PROTAC molecule.

The 4-bromo-3-methylphenyl group is particularly interesting for its potential use in a "bump-

and-hole" strategy to engineer selectivity. In this approach, a "hole" is created in the target

protein's binding pocket through site-directed mutagenesis (e.g., replacing a large amino acid

with a smaller one). The "bump" on the ligand, in this case, the methyl group adjacent to the

bromine, is designed to fit into this engineered hole. This ensures that the PROTAC binds with

high affinity and selectivity to the mutated target protein, while having a reduced affinity for the

wild-type protein, thereby minimizing off-target effects.

Wild-Type Protein Mutant Protein ('Hole')

Binding Pocket
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PROTAC Fragment
(with 'Bump')

Steric Clash
(Low Affinity)

Binding Pocket
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (4-BROMO-3-
METHYLPHENYLCARBONYL)PYRROLIDINE (CAS 149105-15-7)]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b137811#4-bromo-3-
methylphenylcarbonyl-pyrrolidine-cas-149105-15-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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